molecular formula C17H18N3O2- B14037539 2-[[4-(Diethylamino)phenyl]diazenyl]benzoate

2-[[4-(Diethylamino)phenyl]diazenyl]benzoate

Cat. No.: B14037539
M. Wt: 296.34 g/mol
InChI Key: HBRCDTRQDHMTDA-UHFFFAOYSA-M
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Description

Ethyl red is a synthetic azo dye commonly used as a pH indicator in various chemical and biological applications. It is known for its distinct color change from red to yellow over a pH range of 4.2 to 6.5 . The compound’s chemical structure consists of a benzene ring substituted with an ethyl group and an azo group, which is responsible for its color-changing properties.

Preparation Methods

Ethyl red can be synthesized through a diazotization reaction followed by coupling with an aromatic compound. The typical synthetic route involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then reacted with an aromatic compound, such as aniline, to form the azo dye.

Industrial production methods for ethyl red involve similar steps but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl red undergoes several types of chemical reactions, including:

    Acid-Base Reactions: As a pH indicator, ethyl red changes color in response to changes in pH.

    Oxidation and Reduction: Ethyl red can undergo oxidation and reduction reactions, which can alter its color and chemical properties.

    Substitution Reactions: The aromatic ring in ethyl red can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl red as a pH indicator involves the reversible protonation and deprotonation of the azo group. In acidic conditions, the azo group is protonated, leading to a red color. In basic conditions, the azo group is deprotonated, resulting in a yellow color. This color change is due to the shift in the absorption maximum of the compound, which occurs at different wavelengths depending on the pH .

Comparison with Similar Compounds

Ethyl red is similar to other azo dyes, such as methyl red and phenolphthalein, which are also used as pH indicators. ethyl red has a unique pH transition range (4.2 to 6.5) that makes it suitable for specific applications where other indicators may not be effective . Similar compounds include:

Ethyl red’s distinct color change and transition range make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C17H18N3O2-

Molecular Weight

296.34 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]diazenyl]benzoate

InChI

InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22)/p-1

InChI Key

HBRCDTRQDHMTDA-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-]

Origin of Product

United States

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